Product packaging for Mevalonic acid lithium salt(Cat. No.:CAS No. 2618458-93-6)

Mevalonic acid lithium salt

Cat. No.: B6268185
CAS No.: 2618458-93-6
M. Wt: 154.1 g/mol
InChI Key: PVWNXFFXFNEHDZ-UHFFFAOYSA-M
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Description

Nomenclature and Stereochemical Considerations

The systematic IUPAC name for the anion in lithium 3,5-dihydroxy-3-methylpentanoate (B1229121) is 3,5-dihydroxy-3-methylpentanoate. Mevalonic acid, its corresponding free acid, possesses a chiral center at the C3 position. This stereoisomerism is of profound biological significance. Early research established that only the (R)-enantiomer of mevalonate (B85504) is biologically active and can be utilized by the enzymes of the mevalonate pathway. nih.gov The (S)-enantiomer is metabolically inert. Therefore, in a biological context, "mevalonate" implicitly refers to (R)-mevalonate.

Table 1: Chemical and Physical Properties of 3,5-Dihydroxy-3-methylpentanoate

Property Value
Molecular Formula C₆H₁₁O₄⁻
IUPAC Name 3,5-dihydroxy-3-methylpentanoate
Chirality Chiral at C3
Biologically Active Enantiomer (R)-mevalonate

Historical Context of Mevalonate Pathway Discovery and Early Research

The elucidation of the mevalonate pathway was a landmark achievement of mid-20th-century biochemistry, culminating in a deeper understanding of cholesterol and isoprenoid metabolism. The pathway was first outlined in the 1950s, with key contributions from several research groups. numberanalytics.comnumberanalytics.comoup.com

A pivotal moment in this discovery was the identification of mevalonic acid. A research team at Merck, led by the distinguished chemist Karl Folkers, was instrumental in this breakthrough. britannica.comutexas.eduencyclopedia.com While investigating growth factors for Lactobacillus acidophilus, they discovered that a specific compound could replace the requirement for acetate (B1210297). This "acetate-replacing factor" was isolated, synthesized, and its structure determined to be 3,5-dihydroxy-3-methylvaleric acid, which they named mevalonic acid. utexas.edunasonline.org This discovery was crucial as it provided a key intermediate that linked acetate to the biosynthesis of cholesterol and other isoprenoids. utexas.edunasonline.org

The significance of this work was recognized with the awarding of the Nobel Prize in Physiology or Medicine in 1964 to Konrad Bloch and Feodor Lynen for their broader discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism, a field to which the discovery of mevalonate was a critical contribution. numberanalytics.comnumberanalytics.com

Table 2: Key Discoveries in the Elucidation of the Mevalonate Pathway

Year Discovery Key Scientists
1950s Elucidation of the mevalonate pathway as the route for isoprenoid and cholesterol biosynthesis. Konrad Bloch, Feodor Lynen, and others. numberanalytics.comnumberanalytics.comoup.com
1956 Discovery, isolation, and synthesis of mevalonic acid as an acetate-replacing factor for Lactobacillus. Karl Folkers and his team at Merck. utexas.edunasonline.org
1964 Nobel Prize in Physiology or Medicine awarded for discoveries on cholesterol and fatty acid metabolism. Konrad Bloch and Feodor Lynen. numberanalytics.comnumberanalytics.com

Fundamental Role in Cellular Biochemistry: An Overview of the Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org It commences with the universal precursor acetyl-CoA and proceeds through a series of enzymatic steps to produce two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules are the foundational units for the synthesis of all isoprenoids.

The initial steps of the pathway, often referred to as the "upper mevalonate pathway," involve the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonate is a critical, rate-limiting step catalyzed by the enzyme HMG-CoA reductase. wikipedia.orgnumberanalytics.com This enzyme is a major site of regulation for the entire pathway and is the target of the widely used cholesterol-lowering statin drugs. wikipedia.org

Following its formation, (R)-mevalonate is phosphorylated in two successive steps and then decarboxylated to yield IPP. wikipedia.org IPP can then be isomerized to DMAPP. wikipedia.org The condensation of IPP and DMAPP initiates the synthesis of a vast array of longer-chain isoprenoids, including:

Cholesterol: An essential component of animal cell membranes and a precursor to steroid hormones and bile acids. numberanalytics.com

Steroid hormones: Including glucocorticoids, mineralocorticoids, and sex hormones. nih.gov

Dolichols: Involved in the synthesis of glycoproteins. creative-proteomics.com

Coenzyme Q (Ubiquinone): A vital component of the electron transport chain. creative-proteomics.com

Heme-A: A component of cytochrome c oxidase. creative-proteomics.com

Isopentenyl tRNA: Necessary for protein synthesis. researchgate.net

The central role of the mevalonate pathway underscores its importance in numerous cellular processes, from maintaining membrane integrity to signal transduction and energy production. metwarebio.comcreative-proteomics.com

Properties

IUPAC Name

lithium;3,5-dihydroxy-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNXFFXFNEHDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(CCO)(CC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11LiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255502-07-8
Record name 1255502-07-8
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Biosynthesis and Metabolic Pathways of Mevalonate

Acetyl-CoA as the Precursor to Mevalonate (B85504) Formation

The biosynthesis of mevalonate commences with acetyl-CoA, a central molecule in the metabolism of carbohydrates, fats, and proteins. This readily available substrate serves as the fundamental building block for the carbon skeleton of mevalonate. The initial steps of the mevalonate pathway involve the sequential condensation of three acetyl-CoA molecules, a process orchestrated by a dedicated set of enzymes.

The conversion of acetyl-CoA to mevalonate is a three-step enzymatic process. Each step is catalyzed by a specific enzyme that ensures the precise chemical transformations required to elongate and modify the carbon chain, ultimately yielding (R)-mevalonate.

The inaugural step of the mevalonate pathway is the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA acetyltransferase, also known as thiolase. The reaction proceeds via a Claisen condensation mechanism, where one molecule of acetyl-CoA acts as a nucleophile and the other as an electrophile, resulting in the formation of a four-carbon acetoacetyl-CoA molecule and the release of one molecule of coenzyme A.

The subsequent step involves the condensation of the newly formed acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase. wikipedia.org This enzyme facilitates an aldol condensation, adding another two-carbon unit to the growing chain and creating the characteristic six-carbon backbone of HMG-CoA. This step is a critical juncture, as HMG-CoA is a precursor for both the mevalonate pathway and the synthesis of ketone bodies.

The final and rate-limiting step in the biosynthesis of mevalonate is the reduction of HMG-CoA. This reaction is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which utilizes two molecules of NADPH as a reducing agent to convert the thioester group of HMG-CoA into a primary alcohol, yielding mevalonate and releasing coenzyme A. wikipedia.org The activity of HMGR is tightly regulated, making it a key control point for the entire mevalonate pathway. nih.gov The Michaelis constant (K_M) for HMG-CoA is approximately 4µM. proteopedia.org

EnzymeSubstrate(s)Product(s)
Acetyl-CoA Acetyltransferase2 x Acetyl-CoAAcetoacetyl-CoA + CoA
3-Hydroxy-3-Methylglutaryl-CoA SynthaseAcetoacetyl-CoA + Acetyl-CoA3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) + CoA
3-Hydroxy-3-Methylglutaryl-CoA ReductaseHMG-CoA + 2 NADPHMevalonate + 2 NADP+ + CoA

Enzymatic Steps in Mevalonate Biosynthesis from Acetyl-CoA

Downstream Products of the Mevalonate Pathway

Mevalonate itself is not the final bioactive molecule but rather a crucial precursor for a diverse family of compounds known as isoprenoids or terpenoids. Through a series of subsequent enzymatic reactions, mevalonate is converted into activated isoprene units, which serve as the fundamental building blocks for these complex molecules.

Terpenoid and Steroid Biosynthetic Pathways

IPP and DMAPP serve as the fundamental building blocks for the synthesis of a vast array of complex molecules, including terpenoids and steroids. Terpenoids are a diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. Steroids are a specific class of terpenoids characterized by a core structure of four fused cycloalkane rings.

The biosynthesis of these molecules begins with the head-to-tail condensation of DMAPP and IPP, catalyzed by prenyltransferases. For instance, the condensation of one molecule of DMAPP with one molecule of IPP forms the ten-carbon molecule geranyl diphosphate (B83284) (GPP), the precursor to monoterpenes. The addition of another IPP molecule to GPP yields the 15-carbon farnesyl diphosphate (FPP), the precursor to sesquiterpenes. Further elongation with IPP units leads to the 20-carbon geranylgeranyl diphosphate (GGPP), the precursor for diterpenes.

Steroid biosynthesis branches off from FPP. Two molecules of farnesyl diphosphate are joined in a head-to-head condensation to form squalene. Squalene then undergoes a series of cyclization and rearrangement reactions to form lanosterol, the first steroidal intermediate. From lanosterol, a multitude of enzymatic modifications lead to the vast array of steroids, including cholesterol.

Synthesis of Dolichols, Heme, and Ubiquinone

The mevalonate pathway is also crucial for the synthesis of other vital biomolecules, including dolichols, and ubiquinone. While heme synthesis is a distinct pathway primarily starting from glycine and succinyl-CoA, the mevalonate pathway provides precursors for other essential molecules.

Dolichols are long-chain polyisoprenoid alcohols that play a critical role in the synthesis of glycoproteins. Their biosynthesis also utilizes farnesyl diphosphate (FPP) as a starting point, which is then elongated by the addition of multiple isopentenyl diphosphate (IPP) units.

Regulatory Mechanisms of Mevalonate Metabolism

The mevalonate pathway is tightly regulated to ensure a balanced production of its diverse end-products while preventing the accumulation of potentially toxic intermediates. This regulation occurs at multiple levels, including allosteric control of enzymes and transcriptional and post-translational control of key enzymes in the pathway.

Allosteric Regulation of Mevalonate Kinase

Mevalonate kinase, a key enzyme in the initial steps of the mevalonate pathway, is subject to feedback inhibition by downstream products. Intermediates of the cholesterol and non-sterol isoprene biosynthetic pathways can act as allosteric inhibitors of mevalonate kinase. Studies have shown that geranylgeranyl-diphosphate (GGPP), farnesyl-diphosphate (FPP), and geranyl-diphosphate (GPP) can inhibit mevalonate kinase activity nih.gov. This feedback mechanism allows the cell to modulate the flow through the mevalonate pathway in response to the levels of its downstream products.

Transcriptional and Post-Translational Control of Key Enzymes

A primary point of regulation in the mevalonate pathway is the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate. The expression of the gene encoding HMG-CoA reductase is controlled by sterol regulatory element-binding proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and migrate to the nucleus, where they upregulate the transcription of the HMG-CoA reductase gene, leading to increased cholesterol synthesis. Conversely, high sterol levels inhibit the activation of SREBPs, thus reducing the expression of HMG-CoA reductase.

HMG-CoA reductase is also subject to post-translational regulation. The stability of the HMG-CoA reductase enzyme is sensitive to cellular sterol levels. High levels of sterols and certain non-sterol isoprenoids promote the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase. This rapid degradation of the enzyme provides a swift mechanism to curtail mevalonate production when sufficient levels of downstream products are present. This feedback loop ensures that the cell can finely tune the activity of the mevalonate pathway to meet its metabolic needs.

Data Tables

Table 1: Key Enzymes in the Mevalonate Pathway

EnzymeFunctionRegulatory Mechanisms
HMG-CoA ReductaseCatalyzes the conversion of HMG-CoA to mevalonate.Transcriptional control by SREBPs, Post-translational degradation
Mevalonate KinasePhosphorylates mevalonate to mevalonate-5-phosphate.Allosteric feedback inhibition by isoprenoid pyrophosphates
Phosphomevalonate KinasePhosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate.-
Mevalonate-5-Pyrophosphate DecarboxylaseDecarboxylates mevalonate-5-pyrophosphate to isopentenyl diphosphate.-
Isopentenyl Pyrophosphate IsomeraseIsomerizes isopentenyl diphosphate to dimethylallyl diphosphate.-
Prenyltransferases (e.g., Farnesyl Diphosphate Synthase)Catalyze the condensation of IPP and DMAPP to form longer-chain isoprenoids.-

Table 2: Major Products of the Mevalonate Pathway

Product ClassExamplesKey Precursor
TerpenoidsMonoterpenes, Sesquiterpenes, DiterpenesGeranyl diphosphate, Farnesyl diphosphate, Geranylgeranyl diphosphate
SteroidsCholesterol, LanosterolFarnesyl diphosphate (via Squalene)
DolicholsDolichol-18, Dolichol-19Farnesyl diphosphate
QuinonesUbiquinone (Coenzyme Q10)Farnesyl diphosphate

Feedback Inhibition within the Mevalonate Pathway

The mevalonate pathway is meticulously regulated to ensure a balanced production of its downstream products. A primary mechanism for this control is feedback inhibition, where metabolites produced later in the pathway suppress the activity of earlier enzymes. This intricate system prevents the wasteful expenditure of energy and resources when sufficient levels of isoprenoids are present.

One of the key regulatory points in this pathway is the enzyme mevalonate kinase (MK), which catalyzes the phosphorylation of mevalonate. aip.org In many organisms, MK is subject to feedback inhibition by several downstream isoprenoid pyrophosphates, including farnesyl diphosphate (FPP), geranyl diphosphate (GPP), and to a lesser extent, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). acs.orgnih.gov These molecules act as competitive inhibitors, vying with the enzyme's substrate, ATP, for binding to the active site. acs.org The structural basis for this inhibition lies in the overlapping binding sites for ATP and the feedback inhibitors. For instance, the phosphate (B84403) group of farnesyl thiophosphate (a stable analog of FPP) occupies a position nearly identical to the β-phosphate of ATP. acs.org

The sensitivity of mevalonate kinase to feedback inhibition varies significantly between different organisms. Human mevalonate kinase, for example, is highly sensitive to this form of regulation. acs.org In contrast, the mevalonate kinase from the bacterium Staphylococcus aureus exhibits a much lower sensitivity to FPP inhibition. researchgate.net This disparity in sensitivity can be attributed to differences in the amino acid sequences and resulting three-dimensional structures of the enzymes, which affect the binding affinity of the inhibitors. acs.org

Another critical regulatory enzyme is 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), which catalyzes the rate-limiting step in the eukaryotic mevalonate pathway: the conversion of HMG-CoA to mevalonate. researchgate.net The activity of HMG-CoA reductase is controlled by a complex feedback mechanism mediated by sterol and non-sterol products of the pathway. researchgate.netresearchgate.net High levels of sterols, for instance, lead to the retention of the SREBP2-SCAP complex in the endoplasmic reticulum, preventing the activation of SREBP2, a transcription factor required for the expression of the HMG-CoA reductase gene. researchgate.net

Interactive Data Table: Key Enzymes and Their Feedback Inhibitors in the Mevalonate Pathway

EnzymeInhibitor(s)Organism(s)
Mevalonate Kinase (MK)Farnesyl diphosphate (FPP), Geranyl diphosphate (GPP)Humans, Yeast, Plants acs.orgnih.gov
HMG-CoA ReductaseSterols, OxysterolsEukaryotes researchgate.netresearchgate.net
Mevalonate Kinase (MK)Farnesyl diphosphate (FPP)Staphylococcus aureus researchgate.net

Chemical Synthesis and Derivatization of 3,5 Dihydroxy 3 Methylpentanoate

Total Synthetic Approaches to Mevalonic Acid and its Salts

The total synthesis of mevalonic acid, often in its more stable lactone form (mevalonolactone), has been a subject of chemical research for decades. wikipedia.org These efforts have evolved significantly, driven by the need for enantiomerically pure material for biological studies and as a chiral building block for other complex molecules.

Early Methodologies for Racemic Synthesis

Early synthetic routes to mevalonic acid were primarily focused on constructing the carbon skeleton and did not control the stereochemistry at the C-3 position, resulting in a racemic mixture of (R)- and (S)-enantiomers. A classic and straightforward approach to racemic mevalonolactone (B1676541) is the Reformatsky reaction. byjus.comwikipedia.orglibretexts.org This reaction involves the condensation of an α-halo ester with a ketone in the presence of metallic zinc. byjus.comwikipedia.org

The mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, creating an organozinc reagent known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is less reactive than more common lithium or Grignard reagents, which prevents it from reacting with the ester group of another molecule. wikipedia.orglibretexts.org The enolate then adds to the carbonyl carbon of a ketone. A subsequent acid workup protonates the resulting alkoxide and induces lactonization to yield the target β-hydroxy ester, which in the case of mevalonic acid synthesis, is the cyclic mevalonolactone. libretexts.org

A typical reaction scheme is shown below:

Reactants : A ketone (e.g., acetone (B3395972) or a protected derivative) and an α-haloacetate (e.g., ethyl bromoacetate).

Reagent : Activated zinc dust.

Solvent : An inert solvent such as diethyl ether, tetrahydrofuran (B95107) (THF), or benzene. byjus.com

Product : Racemic mevalonolactone after workup and cyclization.

Development of Stereoselective Synthetic Routes

As the biological importance of the (3R)-enantiomer became clear, the focus of synthetic chemistry shifted towards developing methods that could selectively produce this specific stereoisomer. wikipedia.org This led to the exploration of asymmetric synthesis strategies, primarily using asymmetric catalysis and chiral auxiliaries.

Asymmetric catalysis involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. A notable strategy for the enantioselective synthesis of mevalonic acid involves the asymmetric epoxidation of an allylic or homoallylic alcohol.

One modern approach utilizes an enantioselective homoallylic epoxidation of isoprenol. This reaction can be followed by an epoxide ring-opening to install the remaining functionalities. For instance, a synthesis reported to be short, scalable, and highly enantioselective uses readily available starting materials. libretexts.org The key steps include:

Enantioselective Epoxidation : Isoprenol undergoes epoxidation using a chiral zirconium(IV) tert-butoxide catalyst complexed with a chiral tartrate-derived ligand in the presence of an oxidant like cumene (B47948) hydroperoxide. This step establishes the key stereocenter.

Epoxide Opening : The resulting chiral epoxide is then opened by a nucleophile, such as cyanide. This attack typically occurs at the least sterically hindered carbon.

Hydrolysis : The nitrile group is subsequently hydrolyzed under basic conditions to the carboxylic acid, yielding the final mevalonic acid product with high enantiomeric excess (≥99% ee). libretexts.org

This route is flexible, allowing for the synthesis of either the (R)- or (S)-enantiomer by simply using the corresponding enantiomer of the chiral catalyst. libretexts.org

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of mevalonic acid synthesis, a chiral auxiliary, such as an Evans oxazolidinone, could be used to control the stereochemistry of an aldol-type reaction. tcichemicals.com The general strategy would be as follows:

Attachment : The chiral auxiliary is first acylated with an acetyl group to form an N-acetyl oxazolidinone.

Enolate Formation : This compound is then treated with a base (e.g., lithium diisopropylamide) to form a stereochemically defined (Z)-enolate, where the chiral auxiliary blocks one face of the enolate.

Diastereoselective Aldol Addition : The enolate is reacted with a protected derivative of acetonyl alcohol (e.g., 4-benzyloxy-2-butanone). The bulky auxiliary directs the attack of the enolate on the ketone from the less sterically hindered face, leading to the formation of one diastereomer preferentially.

Auxiliary Cleavage : The chiral auxiliary is then cleaved from the product, for example, by hydrolysis or reduction, to yield the enantiomerically enriched β-hydroxy acid derivative, which can then be converted to the target mevalonic acid.

While this represents a standard and powerful method in asymmetric synthesis, its application would require careful selection of protecting groups for the ketone precursor.

Precursor Molecules in Laboratory Synthesis

The choice of starting materials is fundamental to any synthetic strategy. For mevalonic acid, precursors must provide the necessary carbon backbone and functional group handles for elaboration.

4-Benzyloxy-2-butanone (B1330257) : This precursor is effectively a protected version of hydroxyacetone, with the benzyl (B1604629) ether protecting the primary alcohol. It can be used in reactions like the Reformatsky reaction, where it serves as the ketone component. Reacting 4-benzyloxy-2-butanone with an ester of bromoacetic acid in the presence of zinc would form the carbon skeleton. The benzyl protecting group can later be removed by hydrogenolysis to reveal the primary alcohol of mevalonic acid.

Bromoacetic acid esters : As mentioned, esters of bromoacetic acid (or other haloacetic acids) are key precursors for the Reformatsky reaction. byjus.com They serve as the source for the zinc enolate which acts as the nucleophile in the key carbon-carbon bond-forming step. A patented process describes reacting 4-(bromoacetoxy)-2-butanone, formed from 4-hydroxy-2-butanone (B42824) and bromoacetic acid, in an internal Reformatsky reaction to generate mevalonolactone.

Protection and Deprotection Strategies in Synthesis

Given that mevalonic acid contains two hydroxyl groups and a carboxylic acid, protecting group chemistry is essential to prevent unwanted side reactions during synthesis. oup.com The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal. oup.com

Protection of Alcohols : The two hydroxyl groups (one primary, one tertiary) often require protection.

Benzyl (Bn) ethers : Benzyl groups are robust and stable to a wide range of acidic, basic, and redox conditions. They are typically removed under neutral conditions via hydrogenolysis (H₂ gas with a palladium catalyst), which makes them very useful. libretexts.org

Silyl ethers : Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are commonly used to protect alcohols. They are stable to many non-acidic reagents and are easily removed with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org

Cyclic Acetals : If a synthesis starts from a precursor that already contains a 1,2- or 1,3-diol, these can be protected together as a cyclic acetal (B89532) (e.g., an acetonide). wikipedia.orgchem-station.com These are stable under basic and nucleophilic conditions but are readily cleaved with aqueous acid. wikipedia.orgorganic-chemistry.org

Protection of Carboxylic Acids : The carboxylic acid is often protected as an ester to prevent its acidic proton from interfering with basic reagents and to prevent it from undergoing undesired reactions. thieme-connect.deoup.com

Methyl or Ethyl Esters : These are simple to install but typically require harsh conditions (saponification with strong base or acid) for removal, which may not be compatible with other functional groups. oup.com

tert-Butyl (t-Bu) Esters : These are cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) and are stable to base. oup.com

Benzyl (Bn) Esters : Like benzyl ethers, these are conveniently cleaved by hydrogenolysis, offering an orthogonal deprotection strategy to acid- or base-labile groups. oup.com

A well-designed synthesis of mevalonic acid will carefully orchestrate the sequence of protection and deprotection steps to efficiently construct the target molecule.

Interactive Data Table: Comparison of Synthetic Strategies

Strategy Key Reaction Precursors Stereocontrol Typical Product Key Advantages
Racemic SynthesisReformatsky ReactionAcetone, Ethyl bromoacetate, ZincNoneRacemic mevalonolactoneSimple, direct C-C bond formation.
Asymmetric CatalysisEnantioselective EpoxidationIsoprenol, Chiral Zr-catalystHigh (≥99% ee)(R)- or (S)-Mevalonic AcidHigh enantioselectivity, catalytic.
Chiral AuxiliaryDiastereoselective AldolN-acetyl oxazolidinone, Protected acetone derivativeHigh (diastereoselective)Enantiomerically enriched mevalonic acid derivativeWell-established, predictable stereocontrol.

Derivatization Strategies for Research Applications

The modification of the 3,5-dihydroxy-3-methylpentanoate (B1229121) structure, the anion of mevalonic acid, is a critical strategy in biochemical and pharmacological research. These derivatization techniques allow for the investigation of metabolic pathways, the study of enzyme mechanisms, and the development of therapeutic agents. Strategies range from simple esterification to the synthesis of complex analogues and the introduction of isotopic labels.

Preparation of Mevalonate (B85504) Esters and Lactone Forms

Mevalonic acid exists in equilibrium with its cyclic ester, or lactone form, mevalonolactone (MVL). This intramolecular esterification occurs between the C-5 hydroxyl group and the C-1 carboxylic acid. The lactone is often more stable and cell-permeable than the open-chain salt form, making it a useful derivative for in vitro and in vivo studies.

The formation of a lactone is a type of esterification reaction. youtube.com Generally, the synthesis of esters involves the condensation of a carboxylic acid with an alcohol. researchgate.net A common laboratory and industrial method for this is the Fischer esterification, which uses an acid catalyst to react a carboxylic acid with an alcohol. youtube.com In the case of mevalonolactone, the reaction is intramolecular. The formation of five- and six-membered rings through such cyclization is often thermodynamically favorable. youtube.com

Beyond the intramolecular lactone, the carboxyl group of mevalonate can be esterified with various alcohols to produce a range of mevalonate esters. These reactions typically proceed by activating the carboxyl group. researchgate.net Esterification can alter the compound's solubility, stability, and ability to cross cell membranes. For instance, converting a compound to its ester form can sometimes enhance its oral activity, making esters useful as prodrugs. nih.gov A transesterification reaction, where one ester is converted into another by reacting with an alcohol, can also be employed, using either acid or base catalysis. youtube.com

Common methods for synthesizing esters and lactones that can be applied to mevalonate include:

Fischer Esterification: Reaction of mevalonic acid with an alcohol in the presence of a strong acid catalyst. youtube.com

Intramolecular Cyclization: Formation of mevalonolactone from mevalonic acid, often facilitated by acidic conditions.

Baeyer-Villiger Oxidation: A method that can produce esters from ketones using a peroxyacid, representing an alternative synthetic route. youtube.com

Halolactonization: This process involves forming a ring by adding oxygen and a halogen across a double bond, followed by removal of the halogen. researchgate.net

These derivatization strategies are fundamental for creating the specific chemical tools needed to probe the function of the mevalonate pathway.

Synthesis of Mevalonate Analogues and Inhibitors for Mechanistic Studies

Synthesizing analogues of mevalonate is a key strategy for understanding the enzymes of the mevalonate pathway and for developing inhibitors with therapeutic potential. nih.govsigmaaldrich.com By systematically modifying the mevalonate structure, researchers can probe the structure-activity relationships that govern enzyme-substrate interactions. nih.gov

A study involving the synthesis of twenty mevalonic acid analogues tested their capacity to inhibit the biosynthesis of cholesterol from mevalonate in rat liver homogenates. The findings from this research provided significant insight into the structural requirements for inhibitory activity: nih.gov

Removal of the 5-hydroxyl group: This modification resulted in 3-hydroxy-3-methylpentanoic acid, an active inhibitor. nih.gov

Removal of the 3-hydroxyl group: This change led to a reduction in inhibitory activity. nih.gov

Introduction of an aromatic group: Placing an aromatic group at the 3-position decreased activity, while adding one at the 5-position produced active inhibitors. nih.gov

Double bond insertion: The introduction of a double bond into the molecule diminished its inhibitory effect. nih.gov

The most potent inhibitor identified in this series was 5-phenylpentanoic acid, which demonstrated 50% inhibition at a concentration of 0.064 mM. nih.gov

These synthetic analogues serve as valuable tools for mechanistic studies. They can act as competitive inhibitors, binding to the active site of enzymes like HMG-CoA reductase or mevalonate 5-diphosphate decarboxylase, thereby blocking the pathway. nih.govsigmaaldrich.com The study of such inhibitors is crucial not only for treating cardiovascular disease by lowering cholesterol but also for potential applications in cancer therapy, as the mevalonate pathway provides key metabolites for processes critical to cancer cell proliferation. nih.govsigmaaldrich.com

Isotopic Labeling Techniques for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov In this approach, one or more atoms in a molecule like mevalonate are replaced with an isotope. Isotopes can be stable (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) or radioactive (e.g., Tritium (³H), Carbon-14 (¹⁴C)). nih.govyoutube.com

When an isotopically labeled substrate is introduced into a cell or organism, it participates in metabolic reactions just like its unlabeled counterpart. frontiersin.org By tracking the appearance of the isotope in downstream metabolites, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (fluxes), and identify points of metabolic regulation. frontiersin.orgnih.gov

Key aspects of isotopic labeling in the context of mevalonate metabolism include:

Tracer Selection: Labeled mevalonate, often with ¹³C or ¹⁴C, can be used to follow its conversion into isoprenoids like cholesterol. The choice of isotope depends on the detection method and experimental goals. Stable isotopes are commonly analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, while radioactive isotopes are detected by their decay. youtube.comfrontiersin.org

Metabolic Flux Analysis (MFA): This sophisticated technique uses stable isotope labeling to provide quantitative insights into cellular metabolism. nih.gov By feeding cells a labeled substrate (e.g., [¹³C]glucose, which gets converted to labeled acetyl-CoA and then mevalonate), and analyzing the mass isotopomer distributions (MIDs) of key metabolites, researchers can calculate the flux through the mevalonate pathway and related metabolic networks. nih.gov

Pathway Elucidation: Isotopic tracers are fundamental for confirming the existence and activity of metabolic pathways. For example, labeled mevalonate can be used to trace the synthesis of non-sterol products, providing a more complete picture of its metabolic roles. nih.gov The specific position of the label within the molecule can provide detailed information about the biochemical reactions and atom transitions that have occurred. youtube.comyoutube.com

These labeling experiments, which can range from single-tracer studies to more complex parallel labeling experiments using multiple tracers, are indispensable for understanding the dynamics of the mevalonate pathway in both health and disease. nih.gov

Enzymatic and Molecular Interactions of Mevalonate

Substrate-Enzyme Recognition within the Mevalonate (B85504) Pathway

The initial step in the lower mevalonate pathway involves the specific recognition and phosphorylation of mevalonate by mevalonate kinase (MK). nih.govfrontiersin.org This enzyme catalyzes the ATP-dependent phosphorylation of the C5-hydroxyl group of (R)-mevalonate to generate mevalonate-5-phosphate. plos.orgnih.gov Mevalonate kinase is a key regulatory enzyme and a member of the GHMP kinase superfamily. nih.govnih.gov The recognition of mevalonate occurs within a distinct binding cavity located between the N- and C-terminal domains of the enzyme. plos.orgnih.gov

Following this, phosphomevalonate kinase (PMK) catalyzes a second phosphorylation at the 5-OH position to yield mevalonate-5-pyrophosphate. frontiersin.org The final enzyme in this sequence, mevalonate diphosphate (B83284) decarboxylase (MDD), recognizes mevalonate-5-pyrophosphate and catalyzes its ATP-dependent decarboxylation to produce IPP. nih.gov In some archaea, an alternative pathway exists where mevalonate is first phosphorylated at the 3-OH position by mevalonate-3-kinase (M3K). nih.govacs.org This enzyme is structurally similar to MDD but has modifications in its active site that allow it to bind mevalonate instead of mevalonate diphosphate. nih.govosti.gov

The interaction between mevalonate and its primary enzyme, mevalonate kinase (MK), has been characterized through kinetic studies. These studies have determined the binding affinity and catalytic efficiency of the enzyme for its substrate. For instance, the activity of human mevalonate kinase can be measured using a coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.gov

Biochemical studies have shown that in some organisms, substrate binding is ordered, with mevalonate binding to the enzyme before ATP. nih.govplos.org However, the existence of crystal structures showing MK bound to either only mevalonate or only ATP suggests a random binding order is also possible. nih.gov Mutational studies on various residues within the MK active site have revealed their importance in substrate binding and catalysis. For example, mutation of Asn-17 in human mevalonate diphosphate decarboxylase (MDD) leads to increased Km values for its substrate, indicating a role in substrate binding. nih.gov Similarly, mutation of Arg-161 dramatically decreases catalytic activity, highlighting its critical role. nih.gov

Table 1: Kinetic Parameters of Mevalonate Kinase Interaction This table presents kinetic data for Mevalonate Kinase (MK) from different sources, illustrating the enzyme's affinity for its substrate, mevalonate.

Enzyme Source Parameter Value Reference
Human MK Ki for Inhibitor 1 3.1 nM nih.gov
Human MK Ki for Inhibitor 2 22 nM nih.gov
Human MDD (N17A mutant) Km for MVAPP Inflated nih.gov
Human MDD (R161Q mutant) Catalytic Activity 1000-fold decrease nih.gov
Rat MDD (K23A/R162A mutants) Catalytic Activity No detectable activity nih.gov

The three-dimensional structures of mevalonate kinases from various organisms have provided detailed insights into how mevalonate is recognized and bound. Mevalonate kinase typically consists of two domains, an N-terminal domain and a C-terminal domain. nih.gov The binding site for mevalonate is located in a deep cleft between these two domains. plos.orgnih.gov

In the enzyme mevalonate-3-kinase (M3K) from Thermoplasma acidophilum, which phosphorylates mevalonate at the 3-OH position, structural analysis reveals key differences from mevalonate diphosphate decarboxylase (MDD). nih.gov An Arg residue's position is shifted, which rotates the orientation of the bound mevalonate compared to how the substrate binds in MDD. nih.gov A central glutamic acid residue in the M3K active site is responsible for binding mevalonate while excluding substrates that are diphosphorylated at the C5 position. nih.gov

Modulation of Enzyme Activity by Mevalonate Derivatives

The activity of enzymes within the mevalonate pathway is tightly regulated. A primary mechanism of this regulation is feedback inhibition, where downstream products of the pathway inhibit the activity of earlier enzymes. creative-proteomics.com Mevalonate kinase (MK) is a key target of this feedback regulation and is potently inhibited by the downstream isoprenoid pyrophosphates, geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). nih.govnih.gov This inhibition helps maintain cellular homeostasis of isoprenoid levels. creative-proteomics.com

The feedback inhibition of mevalonate kinase by GPP and FPP is highly specific and potent, particularly in the human enzyme, with inhibition constants (Ki) in the nanomolar range. nih.govnih.gov This contrasts with the lower potency of inhibition observed in the Staphylococcus aureus enzyme. nih.gov This inhibition is allosteric, meaning the inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. nih.govcreative-proteomics.com

Researchers have leveraged this natural regulatory mechanism to develop synthetic inhibitors. Monophosphonate compounds that mimic farnesyl pyrophosphate have been identified as potent nanomolar inhibitors of human mevalonate kinase. nih.gov These findings open avenues for developing molecular tools to study the regulation of the mevalonate pathway. nih.gov In contrast to inhibition, the activation of the mevalonate pathway is largely controlled at the transcriptional level, through the sterol regulatory element-binding protein (SREBP) system, which responds to low cellular cholesterol levels by upregulating the expression of pathway enzymes like HMG-CoA reductase. wikipedia.orgresearchgate.net

The binding of substrates, inhibitors, or activators to mevalonate pathway enzymes can induce significant changes in their three-dimensional structure and flexibility. Substrate-induced conformational changes are essential for catalysis. For example, upon binding both mevalonate and ATP, mevalonate kinase undergoes a conformational shift to bring the reactive groups into the correct orientation for phosphoryl transfer. plos.org

NMR studies on human phosphomevalonate kinase have demonstrated that substrate binding induces structural changes. nih.gov These dynamic changes are crucial for the enzyme's function. In mevalonate-3-kinase (M3K), the enzyme does not appear to require major conformational shifts for catalysis, as the apoenzyme and substrate-bound forms are structurally very similar. nih.gov This is in contrast to other kinases that often exhibit significant domain movements upon substrate binding. The binding of allosteric inhibitors like FPP to mevalonate kinase is also expected to stabilize a specific, less active conformation of the enzyme, thereby reducing its catalytic output. nih.gov

Mevalonate's Role in Protein Prenylation Mechanisms

The mevalonate pathway is intrinsically linked to protein prenylation, a crucial post-translational modification where an isoprenoid lipid, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, is attached to a cysteine residue near the C-terminus of a target protein. frontiersin.orgrsc.org The isoprenoid lipids used for this process, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are direct products derived from mevalonate. frontiersin.org

This modification is essential for the proper localization and function of a wide range of proteins, particularly small GTPases from the Ras superfamily (like Ras, Rho, and Rac) and nuclear lamins. frontiersin.orgmdpi.com Prenylation anchors these proteins to cell membranes, which is critical for their involvement in cellular signaling pathways that control processes like cell growth, differentiation, and apoptosis. creative-proteomics.commdpi.com

A deficiency in mevalonate kinase (MKD), a genetic disorder caused by mutations in the MVK gene, leads to a reduced production of FPP and GGPP. frontiersin.orgnih.gov The resulting shortage of these isoprenoid lipids compromises protein prenylation, which is considered a primary pathogenic mechanism in MKD. frontiersin.orgnih.govresearchgate.net The impaired prenylation and subsequent mislocalization of proteins like small GTPases can lead to their uncontrolled activation and trigger inflammatory responses. mdpi.comresearchgate.net Therefore, the role of mevalonate as the precursor for isoprenoid lipids is fundamental for the proper functioning of numerous cellular signaling proteins through the mechanism of prenylation. nih.gov

Analytical Methodologies for Mevalonate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of mevalonate (B85504), allowing for its separation from complex biological matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) for Mevalonate Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of mevalonate in biological samples like plasma and fermentation broths. thermofisher.comnih.gov A common approach involves converting mevalonate to its lactone form, mevalonolactone (B1676541), through acidification. thermofisher.comresearchgate.net This is often followed by a purification step, such as solid-phase extraction (SPE), before injection into the HPLC system. thermofisher.com

For detection, various methods are employed. Refractive index detectors can be used, particularly in the analysis of fermentation broths. researchgate.net However, for higher sensitivity and specificity, especially in complex matrices like plasma, HPLC is often coupled with mass spectrometry (LC-MS/MS). thermofisher.comnih.gov This combination allows for the development of rapid and reliable methods for quantifying mevalonate. thermofisher.com For instance, one method utilizes a BioBasic AX column with a gradient elution of ammonium (B1175870) formate (B1220265) and acetonitrile, achieving a limit of quantification of 2.5 ng/mL in plasma. thermofisher.com The use of an internal standard, such as deuterated mevalonate (Mevalonate-D7), is common to ensure accuracy. thermofisher.com

Below is an interactive data table summarizing typical HPLC conditions for mevalonate analysis:

ParameterConditionReference
Column BioBasic AX (150 x 2.1 mm, 5 µm) thermofisher.com
Mobile Phase A 10 mM ammonium formate, pH 8 thermofisher.com
Mobile Phase B Acetonitrile thermofisher.com
Flow Rate 200 µL/min thermofisher.com
Injection Volume 10 µL thermofisher.com
Detection Mass Spectrometry (ESI, Negative Ion Mode) thermofisher.com
Internal Standard Mevalonate-D7 thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of mevalonate and other metabolites within its pathway. creative-proteomics.comcreative-proteomics.com This method is particularly well-suited for volatile and thermally stable compounds. creative-proteomics.com For non-volatile compounds like mevalonate, a derivatization step is necessary to increase their volatility. A common method involves converting mevalonate to its trimethylsilyl (B98337) ether derivative. nih.gov

The following table presents key aspects of GC-MS analysis for mevalonate:

ParameterDetailReference
Derivatization Conversion to trimethylsilyl ether nih.gov
Ionization Ammonia chemical ionization nih.gov
Analysis Mode Selected Ion Monitoring (SIM) nih.gov
Application Quantification in plasma, urine, and tissues nih.govnih.gov
Internal Standard D3-mevalonic acid nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized mevalonate and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Confirmation and Metabolism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of mevalonate and its intermediates in synthesis. google.com Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure. hmdb.canih.govacs.org For instance, ¹H NMR spectra of mevalonic acid in water show characteristic peaks that can be assigned to the different protons in the molecule. hmdb.ca Online NMR spectroscopy can even be used to monitor the reaction mechanism in real-time during the synthesis of related compounds. nih.gov Furthermore, ³¹P-NMR has been employed for the kinetic analysis of the phosphorylation of mevalonate, a key step in its metabolic pathway. researchgate.net

Experimental data from ¹H NMR of mevalonic acid is summarized below:

Chemical Shift (ppm)MultiplicityNumber of ProtonsReference
2.66m2 hmdb.ca
2.05m2 hmdb.ca
1.93m2 hmdb.ca
1.36s3 hmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of mevalonate, which in turn confirms its elemental composition. nih.gov The exact mass of the 3,5-dihydroxy-3-methylpentanoate (B1229121) ion is calculated to be 147.06573383 Da. nih.gov HRMS is also used to confirm the identity of mevalonate in biological samples, providing a high degree of confidence in the analytical results obtained from chromatographic methods. nih.gov This technique is often used in conjunction with LC or GC to provide unambiguous identification of the compound.

The computed properties of the 3,5-dihydroxy-3-methylpentanoate ion are detailed in the table below:

PropertyValueReference
Molecular Formula C₆H₁₁O₄⁻ nih.gov
Exact Mass 147.06573383 Da nih.gov
Monoisotopic Mass 147.06573383 Da nih.gov

Radiochemical and Isotopic Tracer Assays for Pathway Flux Analysis

For example, HMG-CoA reductase activity can be measured by incubating cell lysates with [¹⁴C]HMG-CoA and analyzing the formation of radiolabeled mevalonate via HPLC. creative-proteomics.com Similarly, carbon-13 labeled mevalonates have been used to study cholesterol biosynthesis, with ¹³C NMR being used to analyze the resulting labeled cholesterol. nih.gov These tracer studies provide invaluable information on the regulation of the mevalonate pathway under different physiological conditions.

Advanced Techniques for Mevalonate Metabolomics

The study of mevalonate and its associated metabolic pathway, which is central to the biosynthesis of a vast array of vital compounds like cholesterol, isoprenoids, and steroid hormones, requires sophisticated analytical methods. creative-proteomics.comcreative-proteomics.comwikipedia.org The analysis of mevalonate pathway intermediates, including lithium 3,5-dihydroxy-3-methylpentanoate (lithium mevalonate), presents significant challenges due to the high polarity, low physiological concentrations, and poor mass spectrometric response of these molecules. nih.gov To overcome these hurdles, researchers have developed and refined several advanced techniques to accurately quantify and profile these metabolites in various biological samples.

The primary advanced methodologies employed in mevalonate metabolomics include mass spectrometry-based techniques and nuclear magnetic resonance spectroscopy. These methods offer the sensitivity and specificity required to elucidate the complex dynamics of the mevalonate pathway in health and disease. creative-proteomics.comcreative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the quantitative analysis of mevalonate and its derivatives. nih.govthermofisher.com This technique offers high sensitivity and specificity, allowing for the reliable measurement of metabolites in complex biological matrices like plasma and cell lysates. thermofisher.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) provides accurate quantification of pathway intermediates such as HMG-CoA, mevalonate, and isopentenyl pyrophosphate (IPP) with high reproducibility. creative-proteomics.com To enhance detection, samples can undergo specific preparation steps. For instance, mevalonate in plasma can be acidified to convert it to its lactone form (mevalonolactone), purified via solid-phase extraction (SPE), and then restored to its non-lactonic form for analysis. thermofisher.com The use of stable isotope-labeled internal standards, such as Mevalonate-D7, is crucial for accurate quantification. thermofisher.comresearchgate.net

Chemical derivatization is another strategy to improve analytical performance. Labeling mevalonate intermediates with reagents like N², N², N⁴, N⁴-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP) can significantly enhance chromatographic retention, peak shape, and detection sensitivity. nih.gov

High-resolution mass spectrometry, such as that using Orbitrap analyzers, further refines the analysis, ensuring accurate absolute quantification of multiple mevalonate pathway intermediates simultaneously. researchgate.net

Table 1: Performance Characteristics of LC-MS/MS Methods for Mevalonate Analysis

ParameterValueMethodologyMatrixReference
Limit of Quantification (LOQ)2.5 ng/mLHPLC-ESI-MS/MSPlasma thermofisher.com
Limit of Detection (LOD)2 pgHPLC-ESI-MS/MSPlasma thermofisher.com
Linearity Range2.5 - 250 ng/mLHPLC-ESI-MS/MSPlasma thermofisher.com
Intra-day CV%0.5% - 4%HPLC-ESI-MS/MSPlasma thermofisher.com
Detection Limits0.03 to 1.0 µmol/LHPLC-MS/MSHepG2 cells researchgate.net
Intra-assay Variation3.6% - 10.9%HPLC-MS/MSHepG2 cells researchgate.net
Inter-assay Variation4.4% - 11.9%HPLC-MS/MSHepG2 cells researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique used in mevalonate research, particularly for analyzing volatile and thermally stable metabolites. creative-proteomics.com It is well-suited for profiling non-polar isoprenoids and the end-products of the pathway. creative-proteomics.com When integrated into a multi-platform approach with LC-MS and NMR, GC-MS contributes to a more comprehensive understanding of the metabolic shifts within the mevalonate pathway, for instance, in response to drug treatments like statins. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive analytical technique that provides substantial information on the structure and dynamics of molecules. creative-proteomics.com In mevalonate metabolomics, NMR can be used to quantify metabolites like cholesterol and various isoprenoids. creative-proteomics.com High-field NMR is particularly useful for investigating the incorporation of labeled precursors, such as acetate (B1210297) and mevalonate, into downstream products. rsc.org This helps to elucidate the biochemical mechanisms and fluxes through the pathway. creative-proteomics.comrsc.org While generally less sensitive than MS-based methods, NMR's strength lies in its ability to identify and quantify compounds without the need for chromatographic separation or chemical derivatization, providing a clear snapshot of the most abundant metabolites. creative-proteomics.comcreative-proteomics.com

Enzymatic Assays

Highly sensitive enzymatic assays have also been developed for the specific measurement of mevalonic acid. One such method involves an enzyme cycling reaction using HMG-CoA reductase (HMGR) and mevalonate kinase (MVK) for high specificity. nih.gov The MVA concentration is determined by measuring the change in absorbance of a reaction product. nih.gov These assays can achieve very low detection limits (e.g., 0.4 ng/mL) and show good correlation with LC-MS/MS results, making them suitable for high-throughput clinical applications. nih.gov

Chromatographic Separation Techniques

Beyond their use in conjunction with mass spectrometry, various chromatographic methods are fundamental to mevalonate research. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for the separation and isolation of mevalonate phosphates and other pathway intermediates. nih.gov Ion-pair chromatography and methods employing chiral stationary phases are essential for separating stereoisomers, which is critical given the stereospecificity of the enzymes in the pathway. nih.govtum.demdpi.com

Theoretical and Computational Studies of Lithium 3,5 Dihydroxy 3 Methylpentanoate

Molecular Modeling and Docking Studies of Enzyme-Mevalonate Complexes

Molecular modeling and docking studies have been instrumental in elucidating the interactions between mevalonate (B85504) and its related compounds with various enzymes in the mevalonate pathway. These computational techniques provide a three-dimensional view of how these molecules fit into the active sites of enzymes, paving the way for a deeper understanding of their function.

Prediction of Binding Affinities and Interaction Modes

Virtual screening and molecular docking simulations have been employed to identify and characterize inhibitors for enzymes in the mevalonate pathway, such as phosphomevalonate kinase (PMK) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.govplos.org These studies predict the binding affinity, often expressed as the dissociation constant (Kd), and detail the specific molecular interactions that stabilize the enzyme-ligand complex.

For instance, in studies of phosphomevalonate kinase, novel inhibitors were identified with Kd values ranging from 6 to 60 µM. nih.gov These inhibitors were found to have significant polarity and negative charges, similar to the natural substrates. nih.gov The interactions typically involve a network of hydrogen bonds and electrostatic interactions with key amino acid residues in the active site. For example, molecular dynamics simulations of mevalonate diphosphate (B83284) decarboxylase (MVD) have identified specific residues like Ala15, Lys18, Ser121, and Ser155 as being within hydrogen bond forming distance of the substrate. nih.gov

Table 1: Predicted Binding Affinities and Key Interacting Residues for Mevalonate Pathway Enzymes

Enzyme Ligand/Inhibitor Predicted Binding Affinity (Kd) Key Interacting Residues Computational Method
Phosphomevalonate Kinase (PMK) Novel Inhibitors 6-60 µM Negatively charged and polar residues Autodock
Mevalonate Diphosphate Decarboxylase (MVD) Mevalonate Diphosphate (MDP) - Ala15, Lys18, Ser121, Ser155 Hex 4.2 Docking, GROMACS Simulation
HMG-CoA Reductase (HMGR) Rosuvastatin - - Molecular Dynamics (GROMACS)

Conformational Analysis of Mevalonate and its Bound States

Computational studies have revealed that the binding of mevalonate and its derivatives can induce significant conformational changes in the enzymes of the mevalonate pathway, a phenomenon known as "induced fit". researchgate.net For example, the binding of mevalonate-5-phosphate to phosphomevalonate kinase is suggested to cause a global conformational change, similar to domain closure. nih.gov

Furthermore, the conformation of mevalonate itself within the enzyme's active site has been a subject of investigation. Studies on mevalonate kinase from Methanosarcina mazei have shown that the carboxylate group of mevalonate can adopt two different orientations at the protein surface, suggesting a degree of flexibility in its bound state. plos.org Similarly, structural analysis of mevalonate-3-kinase has shown that the orientation of mevalonate is rotated by 31° relative to mevalonate diphosphate when bound to mevalonate diphosphate decarboxylase. nih.gov These findings highlight the dynamic nature of enzyme-substrate interactions.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have been pivotal in elucidating the intricate reaction mechanisms and identifying the high-energy transition states of enzymatic reactions in the mevalonate pathway. nih.govmdpi.com These calculations provide a detailed, atomistic description of the chemical transformations.

For HMG-CoA reductase, which catalyzes the reduction of HMG-CoA to mevalonate, QM/MM calculations have been used to map out the energy profile of the reaction. nih.govnd.edu These studies have predicted activation energies for the sequential hydride transfer steps, which are in qualitative agreement with experimental data. nih.gov The calculations also highlight the crucial roles of specific amino acid residues, such as Glu83 and Lys267, in stabilizing the transition state. nih.gov

In another example, the reaction mechanism of isopentenyl phosphate (B84403) kinase (IPK) has been studied using QM/MM, revealing a reaction barrier of 17.58 kcal/mol, which aligns with experimental kinetic data. acs.org These computational approaches allow researchers to visualize the electronic rearrangements that occur during catalysis.

In Silico Simulation of Mevalonate Pathway Dynamics

Beyond the study of individual enzymes, computational biologists have developed mathematical models to simulate the dynamics of the entire mevalonate pathway. nih.govgoogle.com These in silico models aim to understand how the concentrations of various metabolites in the pathway change over time and how the pathway responds to genetic or environmental perturbations.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational structure-activity relationship (SAR) studies are essential for designing novel inhibitors of enzymes in the mevalonate pathway. These studies aim to understand how the chemical structure of a molecule influences its biological activity. While specific SAR studies on lithium 3,5-dihydroxy-3-methylpentanoate (B1229121) are lacking, extensive research has been conducted on inhibitors of enzymes like farnesyl pyrophosphate synthase (FPPS) and HMG-CoA reductase. nih.govscispace.com

For example, quantitative structure-activity relationship (QSAR) models have been developed for bisphosphonates, which are inhibitors of FPPS. scispace.com These models correlate the physicochemical properties of the molecules with their inhibitory potency. Computational methods are also used to analyze the interaction energies between ligands and the enzyme, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov These insights are crucial for the rational design of new and more potent drugs targeting the mevalonate pathway.

Table 2: Chemical Compounds Mentioned

Compound Name
Lithium 3,5-dihydroxy-3-methylpentanoate
Mevalonate
Mevalonate-5-phosphate
Mevalonate diphosphate
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Rosuvastatin
Bisphosphonates

Applications As a Biochemical Precursor and Research Tool

Precursor in Non-Biological Organic Synthesis

The use of lithium 3,5-dihydroxy-3-methylpentanoate (B1229121) as a precursor in purely non-biological organic synthesis is not a widely documented application. Its value in the field of organic chemistry is primarily as a challenging synthetic target due to its chiral nature and biological importance. Numerous research efforts have focused on developing short, efficient, and highly enantioselective methods to synthesize (R)-mevalonic acid and its corresponding lactone, mevalonolactone (B1676541). chemrxiv.orgdocumentsdelivered.comdeepdyve.comacs.orgchemrxiv.org

These complex syntheses highlight its importance as a benchmark for stereoselective chemical methods rather than as a common starting material, or synthon, for non-biological targets. chemrxiv.orgdeepdyve.com While some synthetic routes have been developed that could potentially allow for the creation of mevalonate (B85504) analogs for further research, its primary role remains firmly within the biological sphere. chemrxiv.orgacs.org The vast majority of its applications leverage its identity as a key metabolite.

Use in Cell-Free Systems for Biochemical Pathway Reconstruction

Cell-free systems, which utilize cellular machinery without intact cells, have become a powerful platform for studying and engineering metabolic pathways. Lithium mevalonate serves as a key starting substrate in the in vitro reconstitution of the mevalonate pathway to produce valuable isoprenoids.

Researchers have successfully reconstructed the entire mevalonate pathway in cell-free environments using purified enzymes to convert mevalonate into higher-order products. nih.govnih.gov For example, a system using nine purified enzymes was able to produce the biofuel precursor farnesene (B8742651) starting from acetyl-CoA, a process that inherently involves the synthesis and consumption of mevalonate. nih.gov In other work, cell-free systems have been developed to specifically study the conversion of mevalonate into isoprenoids like farnesol (B120207) and squalene. nih.gov

A significant advantage of these cell-free systems is the ability to precisely control reaction conditions and enzyme concentrations to optimize product yield and study pathway dynamics, something that is difficult to achieve in living organisms. nih.govacs.org Recent advancements include the use of thermostable enzymes from archaea to build a more robust and longer-lived mevalonate pathway in a cell-free setting, enhancing the production of compounds like limonene. acs.org By coupling in vitro multi-enzyme modules with chemical catalysis, researchers have also created artificial synthetic systems to produce complex molecules like taxanes, where mevalonate is the initial building block, achieving productivities far exceeding those of traditional microbial fermentation. nih.govnih.gov

Application as a Substrate for Enzyme Characterization and Mechanism Elucidation

Lithium mevalonate and its phosphorylated derivatives are indispensable tools for the detailed study of enzymes within the mevalonate pathway. By providing a specific substrate, researchers can characterize enzyme kinetics, determine optimal reaction conditions, and elucidate regulatory mechanisms.

Mevalonate kinase (MVK), the enzyme that catalyzes the first phosphorylation step, is a primary example. uniprot.org Studies use mevalonate as the substrate to determine key enzymatic properties such as optimal pH and temperature, cofactor requirements, and substrate affinity. nih.gov For instance, characterization of MVK from the red flour beetle Tribolium castaneum revealed optimal activity at pH 8.0 and 40°C with mevalonate as the substrate. nih.gov Similarly, MVKs from various archaea have been characterized using mevalonate to investigate their unique feedback-resistant properties, which is of interest for metabolic engineering. nih.gov

The subsequent enzymes in the pathway, such as phosphomevalonate kinase (PMVK) and mevalonate diphosphate (B83284) decarboxylase, are also studied using their respective mevalonate-derived substrates. nih.govusbio.net Assays involving these substrates are crucial for understanding how these enzymes function and how they are regulated by downstream products like farnesyl pyrophosphate. uniprot.org This fundamental knowledge is essential for understanding diseases linked to enzyme deficiencies, such as mevalonic aciduria, and for designing specific enzyme inhibitors. uniprot.org

Research Probes for Understanding Metabolic Dysregulation and Pathway Perturbations in Model Systems

One of the most powerful applications of lithium mevalonate in research is its use as a probe to dissect the roles of the mevalonate pathway in health and disease. Many studies use inhibitors like statins to block the pathway at the HMG-CoA reductase step; the subsequent addition of mevalonate can then rescue the observed effects, definitively proving that the phenotype is a direct result of pathway inhibition. oup.com

This rescue strategy is widely employed in cancer research. The mevalonate pathway is frequently upregulated in various cancers, and its dysregulation can promote transformation. nih.govnih.govresearchgate.net By treating cancer cells with statins and then adding back mevalonate, researchers can confirm that the anti-proliferative effects of statins are due to the blockade of this specific pathway. oup.com Studies in multiple myeloma have shown that sensitivity to statins is linked to a dysregulated feedback response, a mechanism that can be probed using mevalonate. ashpublications.org

Furthermore, mevalonate itself is used as a tool to study metabolic flux and its connection to other signaling networks. For example, in studies of statin intolerance, mevalonate levels in blood and muscle are measured as a direct biomarker of pathway inhibition in patients. nih.gov This approach helps to investigate whether symptoms like muscle pain are directly caused by the depletion of mevalonate and its downstream products. nih.govnih.gov The pathway's products are also crucial for post-translational modifications of proteins like small GTPases, and mevalonate can be used to probe the downstream consequences of these modifications in processes like cell growth and metastasis. nih.govbohrium.com


Q & A

Basic Research Questions

Q. What are the established synthetic routes for lithium 3,5-dihydroxy-3-methylpentanoate, and what analytical methods are critical for confirming its structural integrity?

  • Methodological Answer : The lithium salt is typically synthesized via neutralization of mevalonic acid (CAS 1192-42-3) with lithium hydroxide under controlled pH. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for functional group analysis), mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for stereochemical confirmation. Karl Fischer titration is recommended to assess hygroscopicity-induced moisture content, as the compound is prone to water absorption .

Q. How can researchers ensure the purity of lithium 3,5-dihydroxy-3-methylpentanoate in aqueous solutions given its hygroscopic nature?

  • Methodological Answer : Use anhydrous solvents and inert atmosphere (argon/nitrogen) during preparation. Storage should involve desiccants (e.g., silica gel) at –20°C. Purity assessment via high-performance liquid chromatography (HPLC) with refractive index detection or ion chromatography is advised. Parallel thermogravimetric analysis (TGA) can monitor decomposition thresholds .

Q. What spectroscopic techniques are most effective for quantifying lithium 3,5-dihydroxy-3-methylpentanoate in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction chromatography (HILIC) column is optimal for separating polar metabolites. Isotopic labeling (e.g., ¹³C-labeled internal standards) improves quantification accuracy. For low-concentration samples, derivatization with trimethylsilyl reagents enhances gas chromatography (GC-MS) sensitivity .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the role of lithium 3,5-dihydroxy-3-methylpentanoate in modulating HMG-CoA reductase activity in vitro?

  • Methodological Answer : Use recombinant HMG-CoA reductase in a coupled assay with NADPH oxidation monitored at 340 nm. Pre-incubate the enzyme with varying lithium salt concentrations (0.1–10 mM) and compare kinetic parameters (Km, Vmax) via Lineweaver-Burk plots. Include controls with magnesium ions (a known cofactor) to assess competitive effects. Validate results with LC-MS detection of mevalonate-5-phosphate .

Q. How should researchers address discrepancies in reported stability data of lithium 3,5-dihydroxy-3-methylpentanoate under varying pH conditions?

  • Methodological Answer : Systematically test stability in buffered solutions (pH 2–9) at 25°C and 37°C, using HPLC to track degradation products (e.g., lactonization to mevalonolactone). Compare results across studies by normalizing for ionic strength and buffer composition (e.g., phosphate vs. Tris). Document pre-treatment steps (lyophilization vs. solution storage) to identify confounding factors .

Q. What computational approaches can predict the interaction between lithium 3,5-dihydroxy-3-methylpentanoate and key enzymes in terpenoid biosynthesis?

  • Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures of mevalonate kinase (PDB: 1KV2) or phosphomevalonate kinase (PDB: 4FXO) can map binding affinities. Molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories assess stability of lithium coordination vs. magnesium in active sites. QM/MM hybrid methods (e.g., Gaussian/Amber) evaluate electronic effects on catalytic residues .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for lithium 3,5-dihydroxy-3-methylpentanoate in polar aprotic solvents?

  • Methodological Answer : Discrepancies may arise from residual moisture in solvents (e.g., DMSO, DMF) or incomplete salt dissociation. Use Karl Fischer titration to standardize solvent water content (<50 ppm). Compare solubility via dynamic light scattering (DLS) for aggregation vs. true dissolution. Cross-validate with saturation concentration assays under controlled humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.